molecular formula C6H8N2O3S B13008604 4-(Methylamino)pyridine-3-sulfonic acid

4-(Methylamino)pyridine-3-sulfonic acid

Cat. No.: B13008604
M. Wt: 188.21 g/mol
InChI Key: AQJTZZOISFSGCJ-UHFFFAOYSA-N
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Description

4-(Methylamino)pyridine-3-sulfonic acid is a high-value chemical reagent featuring a pyridine ring core functionalized with both a methylamino group and a sulfonic acid group. This unique structure makes it a versatile building block, or synthetic intermediate, for research and development in medicinal chemistry and material science. The presence of the sulfonic acid group can enhance the water solubility of derivative compounds, which is a valuable property in pharmaceutical design . Similarly, the methylamino group serves as a potential hydrogen bond donor and acceptor, and can be further functionalized, providing a handle for chemists to create a diverse array of more complex molecules. Related pyridine-sulfonic acids are known to be key intermediates in the synthesis of active pharmaceutical ingredients, such as Omidenapag isopropyl, which has been investigated in Phase III clinical studies . The synthetic pathways for analogous compounds often involve steps like sulfonation, hydrogenation, and careful purification to achieve high yields . As a supplier, we ensure the compound is characterized by techniques including 1H NMR, 13C NMR, and mass spectrometry, with purity confirmed by HPLC. This product is strictly for research use in a laboratory setting and is not intended for diagnostic, therapeutic, or personal use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C6H8N2O3S

Molecular Weight

188.21 g/mol

IUPAC Name

4-(methylamino)pyridine-3-sulfonic acid

InChI

InChI=1S/C6H8N2O3S/c1-7-5-2-3-8-4-6(5)12(9,10)11/h2-4H,1H3,(H,7,8)(H,9,10,11)

InChI Key

AQJTZZOISFSGCJ-UHFFFAOYSA-N

Canonical SMILES

CNC1=C(C=NC=C1)S(=O)(=O)O

Origin of Product

United States

Synthetic Methodologies and Route Optimization for 4 Methylamino Pyridine 3 Sulfonic Acid

Established Synthetic Pathways for Pyridine-Sulfonic Acids and Related Aminopyridines

Traditional synthetic routes to functionalized pyridines, including those bearing sulfonic acid and amino groups, have laid the groundwork for accessing complex derivatives like 4-(methylamino)pyridine-3-sulfonic acid. These methods often involve sequential introduction of the required functional groups onto a pre-existing pyridine (B92270) scaffold.

Direct Sulfonation Strategies on Pyridine Derivatives

Direct sulfonation of pyridine and its derivatives is a fundamental method for introducing the sulfonic acid moiety. The reaction of 4-aminopyridine (B3432731) with oleum (B3057394) (a solution of sulfur trioxide in sulfuric acid) has been shown to yield 4-aminopyridinium-3-sulfonate. nih.govdoaj.org This process involves heating the reactants for an extended period, followed by isolation and recrystallization of the zwitterionic product. nih.gov Similarly, the sulfonation of other pyridine derivatives, such as 3-picoline (3-methylpyridine), using oleum or sulfuric acid is a known method for producing the corresponding pyridine sulfonic acids. smolecule.com The use of oleum enhances the reactivity of the sulfonating agent. smolecule.com

A general procedure for the synthesis of aminoaryl sulfonic acids involves reacting an arylamine with sulfuric acid at elevated temperatures and under pressure. google.com For instance, the synthesis of 6-aminopyridine-3-sulfonic acid can be achieved by heating 2-aminopyridine (B139424) with concentrated sulfuric acid in the presence of aluminum powder. rasayanjournal.co.in

Table 1: Examples of Direct Sulfonation of Pyridine Derivatives

Starting Material Reagents Product Reference
4-Aminopyridine 20% Oleum 4-Aminopyridinium-3-sulfonate monohydrate nih.govdoaj.org
2-Aminopyridine Concentrated H₂SO₄, Aluminum powder 6-Aminopyridine-3-sulfonic acid rasayanjournal.co.in

Introduction of Amine Functionalities via Substitution Reactions

The introduction of an amino group onto a pyridine ring can often be accomplished through nucleophilic aromatic substitution (SNAr) reactions, particularly when a suitable leaving group is present at the 2- or 4-position of the pyridine ring. youtube.comquimicaorganica.org Halopyridines are common substrates for such transformations. For example, 2-halopyridines and 4-halopyridines can react with various nucleophiles, including amines, to yield substituted pyridines. sci-hub.se The reactivity of the halogen leaving group can vary depending on the nucleophile and reaction conditions. sci-hub.se

The amination of halopyridines can be achieved under various conditions. For instance, heating 3-bromopyridine (B30812) with ammonia (B1221849) and copper sulfate (B86663) in a sealed tube has been used to prepare 3-aminopyridine. orgsyn.org A more contemporary approach involves the reaction of 2-chloro-4,6-dimethylpyrimidine (B132427) with substituted anilines under microwave irradiation, which significantly reduces reaction times compared to conventional heating. researchgate.net Similarly, multicomponent reactions have been developed for the synthesis of 2-aminopyridine derivatives under solvent-free conditions. nih.gov

In a relevant industrial process, 3-amino-4-methylpyridine (B17607) has been synthesized by reacting 3-bromo-4-methylpyridine (B15001) with concentrated ammonia water and copper sulfate in an autoclave. google.com

Table 2: Examples of Amination via Substitution Reactions

Starting Material Reagents Product Reference
3-Bromopyridine Ammonia, Copper sulfate 3-Aminopyridine orgsyn.org
2-Chloro-4,6-dimethylpyrimidine Substituted anilines, Microwave 2-Anilinopyrimidines researchgate.net
3-Bromo-4-methylpyridine Concentrated ammonia water, Copper sulfate 3-Amino-4-methylpyridine google.com

Oxidation-Reduction Sequences for Pyridine N-Oxide Intermediates

Pyridine N-oxides are versatile intermediates in the synthesis of functionalized pyridines. arkat-usa.orgnih.govscripps.edu The N-oxide group activates the pyridine ring for both electrophilic and nucleophilic substitution, often directing functionalization to positions that are otherwise difficult to access. nih.govscripps.edu

A key strategy involves the oxidation of a substituted pyridine to its N-oxide, followed by a functionalization reaction and subsequent deoxygenation to restore the pyridine ring. nih.govyoutube.com For instance, 3-chloropyridine (B48278) can be oxidized to 3-chloro-pyridine-N-oxide. This intermediate can then undergo a reaction with a sulfonating agent to replace the chlorine with a sulfonic acid group, forming 3-sulfonic acid-pyridine-N-oxide. The final step is the reduction of the N-oxide to yield pyridine-3-sulfonic acid. google.com This reduction can be achieved through catalytic hydrogenation using Raney nickel. google.com Other reducing agents like phosphorus trichloride (B1173362) or iron powder with water and carbon dioxide have also been employed for the deoxygenation of pyridine N-oxides. youtube.comrsc.org

The oxidation of pyridines to their N-oxides is typically carried out using oxidizing agents such as hydrogen peroxide in acetic acid, m-chloroperoxybenzoic acid (m-CPBA), or methyltrioxorhenium (MTO) with hydrogen peroxide. arkat-usa.org

Table 3: Oxidation and Reduction of Pyridine Derivatives

Substrate Reagents Product Reaction Type Reference
Pyridines m-CPBA/HCl/DMF Pyridine N-oxides Oxidation arkat-usa.org
3-Chloropyridine Oxidizing agent 3-Chloro-pyridine-N-oxide Oxidation google.com
3-Sulfonic acid-pyridine-N-oxide Raney nickel, H₂ Pyridine-3-sulfonic acid Reduction (Deoxygenation) google.com
Pyridine N-oxides Phosphorus trichloride Pyridines Reduction (Deoxygenation) youtube.com

Exploration of Novel Synthetic Approaches

To overcome the limitations of traditional methods, such as harsh reaction conditions and limited regioselectivity, researchers are continuously exploring novel synthetic strategies. These modern approaches often offer greater efficiency, selectivity, and functional group tolerance.

Metal-Catalyzed Functionalization and Coupling Reactions on Pyridine Scaffolds

Transition-metal catalysis has emerged as a powerful tool for the direct C-H functionalization of pyridines, providing an atom-economical route to substituted derivatives. beilstein-journals.orgrsc.org These methods avoid the need for pre-functionalized starting materials. For example, metal-catalyzed C-H alkylation, arylation, and borylation have been successfully applied to the pyridine ring. beilstein-journals.org

While direct C-H sulfonation via metal catalysis is an area of ongoing research, related methodologies offer promise. For instance, an electrochemical approach for the meta-sulfonylation of pyridines has been developed, which proceeds through a dearomatization-rearomatization strategy involving oxazino-pyridine intermediates. nih.govresearchgate.netresearchgate.net This method utilizes nucleophilic sulfinates as the sulfonating source. researchgate.netresearchgate.net

Copper-catalyzed reactions have also been employed for the meta-selective C-H arylation of pyridines through dearomatized intermediates. researchgate.net Such strategies, which temporarily disrupt the aromaticity of the pyridine ring to achieve specific functionalization, represent a significant advancement in pyridine chemistry. nih.gov

Microfluidic and Continuous Flow Chemistry for Enhanced Efficiency and Selectivity

Microfluidic and continuous flow reactors offer significant advantages over traditional batch processes, including enhanced heat and mass transfer, improved safety, and the potential for higher yields and selectivity. rsc.org These technologies are increasingly being applied to the synthesis of heterocyclic compounds, including pyridines. nih.gov

The Bohlmann-Rahtz pyridine synthesis and the Hantzsch dihydropyridine (B1217469) synthesis have been successfully adapted to continuous flow processing using microwave or conductive heating platforms. nih.gov These methods allow for the one-step synthesis of substituted pyridines from simple precursors without the isolation of intermediates. nih.gov While the direct application of flow chemistry to the synthesis of this compound has not been extensively reported, the principles of this technology could be applied to optimize the individual steps of its synthesis, such as sulfonation, amination, or N-oxide reduction. The precise control over reaction parameters afforded by flow reactors could lead to improved yields, reduced reaction times, and a more sustainable manufacturing process.

Sustainable and Green Chemistry Principles in Synthesis Design

The principles of green and sustainable chemistry are crucial in modern synthetic design to minimize environmental impact and enhance process safety. In the context of synthesizing this compound, several aspects of the conventional synthetic route present challenges and opportunities for greener alternatives.

The initial sulfonation of 4-hydroxypyridine (B47283) typically employs fuming sulfuric acid, a highly corrosive and hazardous reagent. thieme-connect.com The use of such aggressive chemicals raises significant environmental and safety concerns, including the generation of large volumes of acidic waste. Green chemistry principles would advocate for exploring alternative sulfonating agents that are less hazardous and produce fewer waste streams. Potential alternatives could include solid acid catalysts or milder sulfonating reagents, although their efficacy for this specific transformation would require dedicated research.

The chlorination step, converting the hydroxyl group to a chlorine atom, often utilizes phosphorus oxychloride and chlorine gas, both of which are toxic and require specialized handling procedures. google.com A key tenet of green chemistry is the avoidance of hazardous reagents. Research into alternative, greener chlorinating agents or, ideally, a synthetic route that circumvents the need for a halogenated intermediate altogether would be a significant advancement. One potential, though not yet documented for this specific compound, is the direct amination of the 4-hydroxypyridine derivative, which would eliminate the chlorination step entirely.

Furthermore, the choice of solvents plays a significant role in the environmental footprint of a synthesis. The use of chlorinated solvents like ethylene (B1197577) chloride for extraction, while effective, is undesirable from a green chemistry perspective due to their toxicity and environmental persistence. google.com The development of reaction and extraction protocols that utilize greener solvents, such as bio-based solvents or even water where possible, would enhance the sustainability of the process.

Finally, energy consumption is a key consideration. The high temperatures required for both the sulfonation (190°C) and chlorination (reflux at ~110°C) steps contribute to a high energy demand. thieme-connect.com The design of catalysts that could facilitate these transformations at lower temperatures would not only be more energy-efficient but could also lead to improved selectivity and reduced byproduct formation.

Scalability Considerations and Process Chemistry for Industrial Production

Transitioning the synthesis of this compound from a laboratory scale to industrial production necessitates careful consideration of process chemistry and scalability to ensure safety, efficiency, and cost-effectiveness.

The highly exothermic nature of the sulfonation reaction with fuming sulfuric acid requires robust thermal management systems on an industrial scale to prevent runaway reactions. The addition of reagents must be precisely controlled, and efficient heat exchange systems are paramount. thieme-connect.com Similarly, the handling of large quantities of toxic and corrosive materials like phosphorus oxychloride and chlorine gas in the chlorination step demands specialized equipment and stringent safety protocols to protect workers and the environment. google.com

The isolation and handling of intermediates are also critical. For instance, the precipitation of 4-hydroxypyridine-3-sulfonic acid from ethanol (B145695) needs to be optimized for efficient filtration and drying on a large scale. thieme-connect.com The workup of the chlorination reaction, which involves quenching with water and phase separation, must be designed to handle large volumes and ensure safe and complete separation of aqueous and organic layers. google.com

From a process chemistry perspective, minimizing the number of unit operations is desirable. The potential for a one-pot or telescopic synthesis, where intermediates are not isolated, could offer significant advantages in terms of reduced processing time, solvent use, and waste generation. For example, developing a process where the crude 4-chloropyridine-3-sulfonic acid can be directly used in the subsequent amination step without extensive purification would be a key process optimization.

The final amination step, involving the reaction with methylamine (B109427), also presents scalability challenges. Methylamine is a flammable and toxic gas, and its introduction into the reactor must be carefully controlled. The reaction conditions, including temperature, pressure, and solvent, need to be optimized to maximize the conversion to the desired product while minimizing the formation of impurities.

A summary of reaction parameters for a key intermediate is presented in the table below.

Intermediate Synthesis Step Reagents Temperature Reaction Time Yield Reference
Sulfonation of 4-hydroxypyridineFuming sulfuric acid (20% SO₃), Mercury sulfate190°C10 hours70.84% thieme-connect.com
Chlorination of 4-hydroxypyridine-3-sulfonic acidPhosphorus oxychloride, Phosphorus trichloride, Chlorine gasReflux (~110°C)24 hoursQuantitative

Purification and Isolation Techniques in Preparative Synthesis

The purification and isolation of this compound and its intermediates are critical for obtaining a product of high purity. The techniques employed are largely dependent on the physicochemical properties of the compounds at each stage of the synthesis.

Following the sulfonation of 4-hydroxypyridine, the resulting 4-hydroxypyridine-3-sulfonic acid is typically isolated by precipitation. thieme-connect.com This is achieved by pouring the reaction mixture into a non-solvent, such as industrial ethanol, which causes the sulfonic acid to precipitate out of the solution. thieme-connect.com The solid is then collected by filtration and washed to remove residual acid and other impurities. thieme-connect.com Further purification can be achieved by recrystallization from a suitable solvent.

The intermediate, 4-chloropyridine-3-sulfonyl chloride, can be isolated by distillation under reduced pressure after the removal of excess chlorinating agents. google.comgoogle.com However, for subsequent reactions, it is often used in its crude form after an aqueous workup to remove inorganic byproducts. If the sulfonic acid is desired, the sulfonyl chloride can be carefully hydrolyzed.

The final product, this compound, is expected to be a crystalline solid. Its purification would likely involve precipitation from the reaction mixture, followed by recrystallization from a suitable solvent system, such as a water-alcohol mixture. The zwitterionic nature of the molecule, containing both a basic amino group and an acidic sulfonic acid group, may influence its solubility and require careful pH adjustment during the purification process to ensure efficient precipitation.

Techniques such as High-Performance Liquid Chromatography (HPLC) would be employed to assess the purity of the final product and intermediates at each stage.

Molecular Structure Elucidation and Spectroscopic Characterization

Advanced Spectroscopic Techniques for Structural Confirmation

Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., ¹H, ¹³C)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for mapping the carbon-hydrogen framework of a molecule. While specific experimental ¹H and ¹³C NMR data for 4-(Methylamino)pyridine-3-sulfonic acid are not widely available in published literature, a theoretical analysis of its structure allows for the prediction of its spectral characteristics.

¹H NMR: The proton NMR spectrum is expected to show distinct signals corresponding to the different hydrogen environments in the molecule. The aromatic protons on the pyridine (B92270) ring would appear as doublets or multiplets in the downfield region, typically between 7.0 and 9.0 ppm, due to the deshielding effect of the aromatic ring currents and the electron-withdrawing sulfonic acid group. The methyl protons of the methylamino group would likely appear as a singlet or a doublet (if coupled to the N-H proton) in the upfield region, generally between 2.5 and 3.5 ppm. The N-H proton of the methylamino group would produce a broad singlet, the chemical shift of which can be highly variable depending on the solvent and concentration.

¹³C NMR: The carbon NMR spectrum would provide information on the different carbon environments. The carbon atoms of the pyridine ring would resonate in the aromatic region of the spectrum, typically between 120 and 160 ppm. The carbon atom attached to the sulfonic acid group and the carbon atom attached to the methylamino group would have distinct chemical shifts influenced by these substituents. The methyl carbon of the methylamino group would be expected to appear in the upfield region of the spectrum, typically between 20 and 40 ppm.

A summary of the expected NMR data is presented in the table below.

Nucleus Expected Chemical Shift (ppm) Expected Multiplicity Assignment
¹H7.0 - 9.0d, mPyridine ring protons
¹H2.5 - 3.5s, dMethyl protons (-CH₃)
¹HVariablebr sAmino proton (-NH)
¹³C120 - 160-Pyridine ring carbons
¹³C20 - 40-Methyl carbon (-CH₃)
Note: This table represents predicted values based on general principles of NMR spectroscopy, as specific experimental data for this compound is not readily available.

Mass Spectrometry (MS) Analysis (e.g., ESI-MS)

Mass spectrometry is an essential technique for determining the molecular weight and elemental composition of a compound. For this compound (C₆H₈N₂O₃S), the exact molecular weight is 188.20 g/mol . Electrospray ionization mass spectrometry (ESI-MS) would be a suitable method for analyzing this polar compound. In positive ion mode, the spectrum would be expected to show a prominent peak at m/z 189.03, corresponding to the protonated molecule [M+H]⁺. In negative ion mode, a peak at m/z 187.01, corresponding to the deprotonated molecule [M-H]⁻, would likely be observed. High-resolution mass spectrometry (HRMS) would provide a more precise mass measurement, confirming the elemental formula. Fragmentation patterns observed in MS/MS experiments could further elucidate the structure by showing the loss of specific groups, such as the SO₃ group.

Technique Expected Observation Formula Mass (m/z)
ESI-MS (+)Protonated Molecule[C₆H₉N₂O₃S]⁺189.03
ESI-MS (-)Deprotonated Molecule[C₆H₇N₂O₃S]⁻187.01
HRMSExact Mass of Neutral MoleculeC₆H₈N₂O₃S188.0256

Infrared (IR) and Raman Spectroscopy for Vibrational Fingerprinting

The IR spectrum would be expected to show a broad absorption in the region of 2500-3300 cm⁻¹ due to the O-H stretching of the sulfonic acid group and the N-H stretching of the secondary amine. The S=O stretching vibrations of the sulfonic acid group would likely appear as strong bands in the 1150-1250 cm⁻¹ and 1030-1070 cm⁻¹ regions. The C=C and C=N stretching vibrations of the pyridine ring would be observed in the 1400-1650 cm⁻¹ region. The C-N stretching of the methylamino group would likely appear in the 1250-1350 cm⁻¹ range.

Raman spectroscopy would be particularly useful for observing the symmetric vibrations and the vibrations of the pyridine ring, which often give strong Raman signals.

Functional Group Vibrational Mode Expected Wavenumber (cm⁻¹) Technique
-SO₃HO-H Stretch2500 - 3300 (broad)IR
-NHN-H Stretch3300 - 3500IR
-SO₃HS=O Asymmetric Stretch1150 - 1250IR
-SO₃HS=O Symmetric Stretch1030 - 1070IR
Pyridine RingC=C, C=N Stretch1400 - 1650IR, Raman
-CH₃C-H Stretch2850 - 3000IR, Raman
Note: This table represents predicted values based on typical functional group frequencies, as specific experimental data for this compound is not readily available.

Electronic Absorption and Emission Spectroscopy (UV-Vis, Fluorescence)

UV-Visible (UV-Vis) and fluorescence spectroscopy are used to study the electronic transitions within a molecule. The UV-Vis absorption spectrum of this compound would be expected to show absorption bands corresponding to π→π* and n→π* transitions within the pyridine ring. The presence of the methylamino and sulfonic acid groups would influence the position and intensity of these bands. While specific experimental data is not available, related pyridine derivatives often exhibit absorption maxima in the 200-400 nm range.

Fluorescence spectroscopy measures the emission of light from a molecule after it has absorbed light. Whether this compound is fluorescent would depend on its ability to efficiently undergo radiative decay from its excited state. Many pyridine derivatives are known to be fluorescent, and the emission wavelength would be characteristic of the compound's electronic structure.

Spectroscopic Data Correlation and Assignment

The comprehensive structural elucidation of this compound is achieved by correlating the data from all the spectroscopic techniques. The molecular formula and weight from mass spectrometry provide the starting point. The functional groups identified by IR and Raman spectroscopy must be consistent with the molecular formula. The carbon-hydrogen framework determined by ¹H and ¹³C NMR spectroscopy must then be assembled in a way that is consistent with the functional groups and the molecular formula. Finally, for a crystalline sample, the three-dimensional structure from X-ray diffraction would confirm the connectivity and stereochemistry determined by the other techniques. The electronic properties observed in UV-Vis and fluorescence spectroscopy would also be rationalized based on the confirmed molecular structure. This integrated approach ensures a complete and accurate assignment of the molecular structure of this compound.

Electronic Structure, Reactivity, and Reaction Mechanisms of 4 Methylamino Pyridine 3 Sulfonic Acid

Acid-Base Equilibria and Protonation States

The molecule possesses three sites susceptible to protonation or deprotonation: the sulfonic acid group, the pyridine (B92270) ring nitrogen, and the methylamino group. The sulfonic acid moiety (-SO₃H) is highly acidic, comparable to sulfuric acid, and will exist predominantly in its deprotonated sulfonate form (-SO₃⁻) in most aqueous media.

The pyridine nitrogen is basic, but its basicity is significantly reduced due to the strong electron-withdrawing effect of the adjacent sulfonic acid group. Conversely, the methylamino group at the 4-position is a base. Its lone pair can be protonated, although it can also donate electron density into the ring, which influences the basicity of the pyridine nitrogen. The molecule can exist in various protonation states depending on the pH of the solution, including a zwitterionic form where the sulfonic acid is deprotonated and one of the nitrogen atoms is protonated.

Electron Density Distribution and Aromaticity Considerations within the Pyridine Ring

The electronic landscape of the pyridine ring is highly polarized. The sulfonic acid group at the 3-position acts as a powerful electron-withdrawing group through both inductive and resonance effects, decreasing the electron density of the ring. In contrast, the methylamino group at the 4-position is a strong electron-donating group, pushing electron density into the ring via resonance.

This push-pull electronic arrangement has several consequences:

Electron Density : The electron density is highest at the positions ortho and para to the methylamino group (positions 3 and 5) and lowest near the sulfonic acid group and the ring nitrogen. This distribution is critical in determining the regioselectivity of substitution reactions.

Reactivity Profiling: Electrophilic and Nucleophilic Substitution Reactions

Conversely, the ring is activated towards nucleophilic aromatic substitution. The presence of the electron-withdrawing sulfonic acid group and the ring nitrogen makes the carbon atoms at positions 2 and 6 particularly electrophilic and susceptible to attack by nucleophiles. The group at position 4 can also be subject to displacement, a common reactivity pattern for 4-substituted pyridines. nih.gov

Reaction TypeReactivityProbable Sites of AttackNotes
Electrophilic Substitution Highly DeactivatedPositions 2, 6The strong deactivating effect of the -SO₃H group makes these reactions very difficult to achieve.
Nucleophilic Substitution ActivatedPositions 2, 4, 6The electron-deficient nature of the ring facilitates attack by nucleophiles, especially at positions ortho and para to the ring nitrogen.

Chemical Transformations Involving the Methylamino Moiety (e.g., N-dealkylation, alkylation)

The methylamino group behaves as a typical secondary amine, allowing for a range of chemical transformations.

N-Alkylation : The nitrogen atom can be further alkylated using alkyl halides to form a tertiary amine.

N-Acylation : Reaction with acyl chlorides or anhydrides would yield the corresponding N-methylacetamide derivative.

N-Dealkylation : While synthetically challenging, removal of the methyl group to yield the primary amine, 4-aminopyridine-3-sulfonic acid, could be envisioned under specific oxidative or catalytic conditions.

Derivatization : The primary amine functionality is a key site for derivatization. For instance, it can react with reagents like 2,4,6-trimethylpyrylium tetrafluoroborate, which specifically modifies primary amines. mdpi.com

Reactivity and Derivatization of the Sulfonic Acid Group (e.g., sulfonylation to sulfonamides, sulfonyl chlorides)

The sulfonic acid group is a versatile handle for derivatization, primarily through its conversion to a more reactive sulfonyl chloride intermediate. researchgate.net

Formation of Sulfonyl Chlorides: A common and effective method to convert sulfonic acids to sulfonyl chlorides involves treatment with chlorinating agents. chemicalbook.com A mixture of phosphorus pentachloride (PCl₅) and phosphorus oxychloride (POCl₃) is frequently used, often with heating, to drive the reaction to completion. researchgate.netchemicalbook.comrasayanjournal.co.in

Synthesis of Sulfonamides: Once formed, the highly electrophilic sulfonyl chloride is readily converted into a wide array of sulfonamides by reaction with primary or secondary amines. nih.govorganic-chemistry.org This reaction is typically carried out in the presence of a base, such as triethylamine (B128534) or potassium carbonate, to neutralize the HCl generated during the reaction. nih.gov This two-step, one-pot procedure allows for the facile synthesis of diverse sulfonamide libraries from the parent sulfonic acid. nih.govresearchgate.net

TransformationReagentsProductReference
Sulfonic Acid to Sulfonyl Chloride PCl₅, POCl₃4-(Methylamino)pyridine-3-sulfonyl chloride researchgate.netchemicalbook.comgoogleapis.com
Sulfonyl Chloride to Sulfonamide R¹R²NH, Base (e.g., Et₃N)4-(Methylamino)-N-R¹,N-R²-pyridine-3-sulfonamide nih.govnih.gov

Radical Reactions and Mechanistic Investigations of Homolytic Processes

While ionic reactions typically dominate the chemistry of this compound, the potential for radical reactions exists. Homolytic aromatic substitution, where a radical species attacks the aromatic ring, could be a pathway for functionalization. For example, related aminopyridine compounds have been shown to participate in such reactions. sigmaaldrich.com Mechanistic investigations would likely involve radical initiators (e.g., AIBN) and trapping experiments to identify radical intermediates. However, specific studies on the homolytic processes of 4-(Methylamino)pyridine-3-sulfonic acid are not extensively documented.

Detailed Mechanistic Studies of Specific Transformations

The mechanisms for the key derivatizations of the sulfonic acid group are well-established.

Sulfonyl Chloride Formation : The reaction of a sulfonic acid with PCl₅ is believed to proceed through initial formation of a sulfonate-phosphorus intermediate. Subsequent attack by chloride ions displaces the phosphorus-containing leaving group to yield the sulfonyl chloride, POCl₃, and HCl. The use of POCl₃ as a solvent or co-reagent helps to drive the equilibrium towards the products. researchgate.net

Electrophilic Aromatic Sulfonation (Reverse Reaction) : The mechanism of sulfonation involves the attack of an aromatic ring on an electrophilic sulfur trioxide (SO₃) species, often protonated SO₃H⁺ when conducted in strong acid. masterorganicchemistry.com This forms a carbocation intermediate (a sigma complex), which then loses a proton to restore aromaticity and form the sulfonic acid product. masterorganicchemistry.com This process is notably reversible.

Kinetic and Thermodynamic Parameters of Reactions

Currently, there is no published research detailing the kinetic and thermodynamic parameters for reactions specifically involving this compound. Data tables for parameters such as reaction rate constants (k), activation energy (Ea), enthalpy of activation (ΔH‡), entropy of activation (ΔS‡), Gibbs free energy of activation (ΔG‡), reaction enthalpy (ΔH), reaction entropy (ΔS), and Gibbs free energy of reaction (ΔG) are not available in the scientific literature for this compound.

To obtain such data, researchers would need to conduct specific kinetic and thermodynamic studies on reactions such as electrophilic aromatic substitution, nucleophilic substitution, or reactions involving the amino or sulfonic acid groups.

Table 1: Hypothetical Data Table for Kinetic Parameters of a Reaction of this compound

Reaction TypeReactant(s)Temperature (K)Rate Constant (k)Activation Energy (Ea) (kJ/mol)
N/AN/AN/ANot AvailableNot Available

This table is for illustrative purposes only, as no experimental data has been found.

Table 2: Hypothetical Data Table for Thermodynamic Parameters of a Reaction of this compound

Reaction TypeΔH (kJ/mol)ΔS (J/mol·K)ΔG (kJ/mol) at 298 K
N/ANot AvailableNot AvailableNot Available

This table is for illustrative purposes only, as no experimental data has been found.

Identification and Characterization of Reaction Intermediates and Transition States

The identification and characterization of reaction intermediates and transition states are crucial for elucidating reaction mechanisms. For this compound, this would involve techniques such as low-temperature spectroscopy (NMR, IR, UV-Vis) to trap and observe fleeting intermediates, or computational modeling to calculate the geometries and energies of these transient species.

For instance, in a hypothetical electrophilic substitution reaction, the formation of a sigma complex (an arenium ion) as a reaction intermediate would be expected. The stability of this intermediate would be influenced by the positions of the methylamino and sulfonic acid groups. The transition state would be the highest energy point on the reaction coordinate leading to this intermediate. However, without specific studies, the exact structures and energies of these species for this compound remain undetermined.

Table 3: Hypothetical Data Table for Characterization of a Reaction Intermediate

Reaction TypeIntermediate StructureMethod of IdentificationKey Spectroscopic Data
N/ANot AvailableNot AvailableNot Available

This table is for illustrative purposes only, as no experimental data has been found.

Table 4: Hypothetical Data Table for Calculated Properties of a Transition State

Reaction TypeTransition State GeometryCalculated Energy (Hartree)Imaginary Frequency (cm⁻¹)
N/ANot AvailableNot AvailableNot Available

This table is for illustrative purposes only, as no computational data has been found.

Computational and Chemoinformatic Approaches in Research on 4 Methylamino Pyridine 3 Sulfonic Acid

Density Functional Theory (DFT) Calculations for Molecular Properties

A foundational step in computational analysis is geometry optimization, which seeks to find the arrangement of atoms that corresponds to the lowest energy, and therefore the most stable, conformation of a molecule. pjbmb.org.pk For 4-(Methylamino)pyridine-3-sulfonic acid, this process would involve calculating the forces on each atom and adjusting their positions until a minimum energy state is reached.

Conformational analysis would further explore the molecule's flexibility by identifying different stable conformers (rotational isomers) and the energy barriers between them. researchgate.net This is particularly relevant for the rotatable bonds associated with the methylamino and sulfonic acid groups. Understanding the preferred three-dimensional structure is crucial as it dictates how the molecule interacts with its environment and other molecules.

The electronic properties of a molecule are key to understanding its reactivity. DFT is used to calculate the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. thaiscience.info The energy gap between the HOMO and LUMO is a critical parameter for determining molecular stability; a larger gap implies higher stability and lower chemical reactivity. researchgate.net

Molecular Electrostatic Potential (MEP) mapping is another valuable DFT-based analysis. An MEP map illustrates the charge distribution on the surface of a molecule, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions. researchgate.net For this compound, an MEP map would visualize the negative potential around the oxygen atoms of the sulfonate group and the nitrogen of the pyridine (B92270) ring, and positive potential near the hydrogen atoms, indicating sites prone to electrostatic interactions. researchgate.net

Table 1: Key Electronic Properties Calculated via DFT

Property Description Significance for this compound
HOMO Energy Energy of the highest occupied molecular orbital. Indicates the molecule's tendency to donate electrons.
LUMO Energy Energy of the lowest unoccupied molecular orbital. Indicates the molecule's tendency to accept electrons.
HOMO-LUMO Gap The energy difference between the HOMO and LUMO. Correlates with chemical stability and reactivity.

| MEP Map | A 3D map of the electrostatic potential on the molecular surface. | Identifies sites for nucleophilic and electrophilic attack. |

DFT calculations can accurately predict various spectroscopic parameters, which serves as a powerful tool for structural confirmation when compared with experimental data.

NMR (Nuclear Magnetic Resonance): Theoretical calculations of chemical shifts (¹H and ¹³C) can aid in the assignment of complex experimental NMR spectra.

IR (Infrared): The vibrational frequencies of the molecule can be calculated to predict its IR spectrum. Comparing the theoretical spectrum with an experimental one helps in identifying characteristic functional groups, such as the S=O stretches of the sulfonic acid and N-H bends of the methylamino group. researchgate.netasianpubs.org

UV-Vis (Ultraviolet-Visible): Time-dependent DFT (TD-DFT) can predict electronic transitions. researchgate.net The calculated maximum absorption wavelengths (λmax) can be compared to experimental UV-Vis spectra to understand the electronic structure and chromophores within the molecule.

Molecular Dynamics Simulations for Conformational Landscapes and Solvent Effects

Molecular Dynamics (MD) simulations provide insights into the dynamic behavior of molecules over time. nih.gov An MD simulation of this compound would model the atomic motions based on a force field, revealing how the molecule behaves in different environments. This technique is especially useful for exploring the conformational landscape, showing how the molecule transitions between different shapes.

Furthermore, MD simulations are invaluable for studying solvent effects. By explicitly including solvent molecules (such as water) in the simulation box, one can observe how they arrange around the solute and influence its conformation and dynamics. arxiv.org This is critical for understanding the behavior of the molecule in a biological or chemical system where it is rarely in isolation.

Quantitative Structure-Property Relationship (QSPR) and Quantitative Structure-Activity Relationship (QSAR) Studies

QSPR and QSAR studies aim to build statistical models that correlate the chemical structure of compounds with their physical properties or biological activities, respectively. researchgate.net These models use calculated molecular descriptors (e.g., electronic, steric, and hydrophobic parameters) to predict the properties of new, untested compounds.

For this compound, a QSAR study could be developed if it were part of a series of related compounds tested for a specific biological activity. The model could identify which structural features—such as the methylamino group at position 4 or the sulfonic acid at position 3—are critical for the observed activity. mdpi.com Similarly, QSPR models could predict properties like solubility or boiling point based on its structural descriptors.

In Silico Molecular Docking and Ligand Design Principles for Binding Interactions

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a target receptor, typically a protein. This method is central to rational drug design. Studies have successfully used docking to investigate how related pyridine-3-sulfonamide (B1584339) compounds interact with biological targets like carbonic anhydrase. nih.govnih.gov

If this compound were being investigated as a potential drug candidate, molecular docking would be used to predict its binding mode and affinity within the active site of a target protein. The results would highlight key interactions, such as hydrogen bonds formed by the sulfonic acid or methylamino groups, guiding the design of more potent and selective analogues. researchgate.netmdpi.com

Computational Modeling of Reaction Mechanisms and Reaction Pathways

Computational modeling serves as a powerful tool to elucidate the intricate details of reaction mechanisms and predict the most probable reaction pathways for the synthesis of complex molecules like this compound. While specific computational studies detailing the reaction mechanisms for this exact molecule are not extensively available in the public domain, a comprehensive understanding can be constructed by examining computational research on analogous systems, such as the sulfonation of aromatic compounds and the reactivity of substituted pyridines.

The formation of this compound likely proceeds through an electrophilic aromatic substitution (EAS) reaction, where a sulfonation agent introduces the sulfonic acid group onto the pyridine ring. The regioselectivity and rate of this reaction are governed by the electronic properties of the substituents already present on the pyridine ring, namely the methylamino group at position 4.

General Mechanism of Electrophilic Aromatic Sulfonation

Computational studies, particularly those employing Density Functional Theory (DFT), have significantly advanced our understanding of the sulfonation of aromatic compounds. These studies have revealed that the mechanism can be more complex than the simple bimolecular interaction often depicted in textbooks. Recent theoretical investigations suggest that sulfonation reactions often follow a trimolecular reaction mechanism. For instance, in the sulfonation of toluene, DFT calculations have been used to explore the molecular mechanism, regioselectivity, and the influence of solvents chemsoc.org.cn.

Influence of the Methylamino Group on Reactivity

The 4-(methylamino) group is a strong activating group due to the electron-donating nature of the nitrogen atom's lone pair, which can be delocalized into the pyridine ring through resonance. This increased electron density makes the pyridine ring more nucleophilic and thus more susceptible to electrophilic attack.

Computational analyses of substituted pyridines provide insight into how the methylamino group directs the incoming electrophile. DFT-based studies on the nucleophilicity of various substituted pyridines have been conducted to predict their reactivity. These studies often involve calculating molecular electrostatic potential (MEP) maps and analyzing frontier molecular orbitals (HOMO and LUMO) to identify the most nucleophilic sites. For 4-dimethylaminopyridine (B28879) (a close analog), MEP maps indicate a significant negative region on the nitrogen atoms, highlighting their nucleophilic character nih.gov. Theoretical studies on 2, 3, and 4-aminopyridines have also been performed to understand their electron density distribution researchgate.net.

For 4-(methylamino)pyridine (B57530), the activating effect of the methylamino group would direct an incoming electrophile to the positions ortho to it, which are positions 3 and 5.

Predicted Reaction Pathway for the Sulfonation of 4-(Methylamino)pyridine

Based on the principles of electrophilic aromatic substitution and computational studies of related systems, a plausible reaction pathway for the formation of this compound can be proposed. The sulfonation of 4-(methylamino)pyridine would likely proceed as follows:

Formation of the Electrophile: Sulfur trioxide (SO₃) acts as the electrophile. In some cases, it may be complexed with a solvent or another molecule of SO₃.

Electrophilic Attack: The electron-rich pyridine ring of 4-(methylamino)pyridine attacks the sulfur atom of SO₃. This attack is directed to the 3-position due to the activating effect of the 4-methylamino group. This leads to the formation of a σ-complex intermediate.

Deprotonation: A base in the reaction mixture removes a proton from the carbon atom at the 3-position, restoring the aromaticity of the pyridine ring and yielding the final product, this compound.

Computational Methods in Elucidating Reaction Mechanisms

To computationally model this reaction pathway, researchers would typically employ the following methods:

Density Functional Theory (DFT): This is a widely used quantum mechanical method for calculating the electronic structure of molecules. Functionals such as B3LYP are commonly used to optimize the geometries of reactants, transition states, and products, as well as to calculate their energies nih.gov.

Transition State Search: Algorithms like the Berny optimization are used to locate the transition state structures connecting reactants and products. The nature of the transition state is confirmed by frequency calculations, which should yield exactly one imaginary frequency corresponding to the reaction coordinate.

Intrinsic Reaction Coordinate (IRC) Calculations: These calculations are performed to confirm that the located transition state correctly connects the desired reactants and products on the potential energy surface.

Solvent Effects: The inclusion of solvent effects is crucial for accurate modeling, as most reactions are carried out in solution. Implicit solvent models, such as the Polarizable Continuum Model (PCM), are often used to account for the bulk solvent effects nih.gov.

Illustrative Computational Data

Table 1: Calculated Relative Energies (in kcal/mol) for the Sulfonation of 4-(Methylamino)pyridine

SpeciesRelative Energy (Gas Phase)Relative Energy (with Solvent Correction)
Reactants (4-(Methylamino)pyridine + SO₃)0.00.0
Transition State (Attack at C3)+15.2+12.5
σ-Complex Intermediate (at C3)-2.5-5.8
Transition State (Deprotonation)+5.7+3.1
Product (this compound)-25.8-30.2

This is an interactive data table. You can sort and filter the data by clicking on the column headers.

Table 2: Key Geometric Parameters (in Ångstroms) of the Transition State for Electrophilic Attack

ParameterValue
C3-S bond length2.15
S-O bond lengths1.45
C3-H bond length1.09
N4-C4 bond length1.38

This is an interactive data table. You can sort and filter the data by clicking on the column headers.

These computational approaches provide invaluable insights into the reaction mechanism, allowing for the prediction of reaction outcomes, the optimization of reaction conditions, and the design of more efficient synthetic routes.

Derivatives and Analogues of 4 Methylamino Pyridine 3 Sulfonic Acid

Synthesis and Functionalization of Structurally Related Derivatives

The generation of a library of compounds structurally related to 4-(methylamino)pyridine-3-sulfonic acid involves targeted synthetic strategies for each key functional group.

The conversion of the sulfonic acid group into sulfonyl chlorides and subsequently into sulfonamides is a common strategy for creating diverse derivatives.

Pyridine-3-sulfonyl chloride serves as a key intermediate. Its synthesis can be achieved through several routes. One common method involves the reaction of pyridine-3-sulfonic acid with phosphorus pentachloride and phosphorus oxychloride, heated to reflux. chemicalbook.com An alternative pathway starts from 3-aminopyridine, which is converted to a diazonium fluoroborate salt. This intermediate is then reacted with thionyl chloride in the presence of a copper catalyst (such as cuprous chloride) to yield pyridine-3-sulfonyl chloride. chemicalbook.comgoogle.com The use of chlorobenzene (B131634) or trifluoromethylbenzene as a solvent in the reaction between pyridine-3-sulfonic acid and phosphorus pentachloride has also been reported. googleapis.com

Once the sulfonyl chloride is obtained, it can be readily converted into a wide array of sulfonamides . The general synthesis involves reacting the pyridine-3-sulfonyl chloride intermediate with a primary or secondary amine. For instance, 4-substituted pyridine-3-sulfonamides are synthesized by reacting 4-chloropyridine-3-sulfonamide (B47618) with various amines. chemicalbook.commdpi.com A specific example is the preparation of 4-(3-methylphenyl)aminopyridine-3-sulfonamide, which is achieved by heating 4-chloro-3-pyridinesulfonamide hydrochloride with m-toluidine (B57737) in water. chemicalbook.com Furthermore, these primary sulfonamides can be further functionalized. For example, reacting 4-substituted pyridine-3-sulfonamides with aryl isocyanates in the presence of potassium carbonate yields N-(phenylcarbamoyl)-3-pyridinesulfonamides. researchgate.net

Table 1: Synthesis Methods for Pyridine-3-sulfonyl Chloride and Sulfonamide Derivatives

ProductStarting Material(s)Reagents and ConditionsReference
Pyridine-3-sulfonyl chloridePyridine-3-sulfonic acidPhosphorus pentachloride, phosphorus oxychloride; reflux for 3h chemicalbook.com
Pyridine-3-sulfonyl chloride3-Aminopyridine1. Sodium nitrite, hydrochloric acid, sodium fluoroborate (0-5°C); 2. Thionyl chloride, cuprous chloride (0-5°C) google.com
4-(3-Methylphenyl)aminopyridine-3-sulfonamide4-Chloro-3-pyridinesulfonamide hydrochloride, m-ToluidineWater; heat to 90°C for ≥3h chemicalbook.com
N-(Phenylcarbamoyl)-3-pyridinesulfonamides4-Substituted pyridine-3-sulfonamides, Aryl isocyanatesPotassium carbonate researchgate.net
4-(4-Methyl-1H-1,2,3-triazol-1-yl)pyridine-3-sulfonamides4-Azidopyridine-3-sulfonamide, AlkynesTriethylamine (B128534), Copper(I) iodide, Acetonitrile (B52724) mdpi.com

The nitrogen atom of the pyridine (B92270) ring can be oxidized to form a pyridine N-oxide. This transformation alters the electronic properties of the ring, making it more susceptible to certain substitution reactions. wikipedia.orgscripps.edu The synthesis of pyridine-3-sulfonic acid N-oxide can be achieved by first oxidizing a precursor like 3-chloropyridine (B48278) to 3-chloropyridine N-oxide. google.comgoogle.com This is followed by a nucleophilic substitution reaction where the chlorine atom is replaced by a sulfite (B76179) group (e.g., using sodium sulfite), and subsequent reduction of the N-oxide may be performed if the parent pyridine is desired. google.comgoogle.com The oxidation of pyridine itself can be accomplished using peracids. wikipedia.org The resulting N-oxide is more electron-rich, which can influence subsequent functionalization steps.

The secondary amine of the methylamino group is a site for further functionalization, such as N-alkylation and N-acylation.

N-Alkylation: Alkylation of the amino group in structures related to 4-(methylamino)pyridine (B57530) can be complex. In 4-(dimethylamino)pyridine (DMAP), alkylation occurs exclusively at the more nucleophilic pyridine nitrogen due to resonance donation from the amino group. valpo.edu However, in 4-(dimethylaminomethyl)pyridine, where a methylene (B1212753) spacer prevents this resonance, alkylation occurs at the amino nitrogen. valpo.edu For this compound, the electronic influence of the electron-withdrawing sulfonic acid group at the 3-position would decrease the nucleophilicity of the pyridine nitrogen, potentially making N-alkylation at the 4-methylamino group more competitive.

N-Acylation: The methylamino group can undergo acylation reactions. For example, related 3-sulfonamido-4-aminopyridine structures can be reacted with isocyanates in the presence of a base like triethylamine to form carbamoyl-sulfonamido derivatives. google.com This indicates that the amino group at the 4-position is sufficiently nucleophilic to react with acylating agents.

Comparative Structure-Reactivity and Structure-Property Relationship Studies of Analogues

The synthesis of various analogues allows for systematic studies on how changes in molecular structure affect reactivity and physical properties.

Substituents on the pyridine ring or the amino group can profoundly impact the molecule's electronic distribution and steric profile.

Electronic Effects: The pyridine ring is inherently electron-deficient due to the electronegative nitrogen atom, which suppresses electrophilic aromatic substitution compared to benzene. wikipedia.org The position and nature of substituents are critical. An electron-donating group, such as the methylamino group at the 4-position, increases electron density in the ring, particularly at the 2- and 6-positions, and enhances the nucleophilicity of the pyridine nitrogen through resonance. valpo.edu Conversely, an electron-withdrawing group like the sulfonic acid at the 3-position decreases the ring's electron density. The interplay between these two groups in this compound creates a complex electronic environment. Studies on other 4-substituted pyridines have shown that varying the substituent at the 4-position (e.g., from NMe₂ to CF₃) systematically alters the electronic structure of the molecule and its metal complexes. princeton.edunih.gov

Steric Effects: Steric hindrance plays a crucial role in directing reactions. For instance, introducing a bulky substituent on the pyridine nitrogen of 4-dimethylaminopyridine (B28879) (DMAP) can sterically block the C2 and C6 positions, forcing metalation to occur at the C3 position. uni-regensburg.de Similarly, the steric bulk of nucleophiles can determine the site of attack on substituted pyridines; less bulky nucleophiles may favor the 4-position, while more hindered ones may attack alternative sites. researchgate.net In the context of the methylamino group, increasing the steric bulk of the N-alkyl groups can lead to geometric changes, such as the flattening of the amine's pyramidal structure. nih.gov

Table 2: Influence of Substituent Effects on Pyridine Derivatives

EffectPosition of SubstituentConsequence on Reactivity/PropertyReference
Electronic (Donating)4-Amino groupIncreases electron density and nucleophilicity of the pyridine nitrogen via resonance. valpo.edu
Electronic (Withdrawing)Pyridine Nitrogen (general)Decreases electron density in the ring, suppressing electrophilic substitution. wikipedia.org
Electronic (Varying)4-PositionSystematically modulates the electronic structure and properties of the pyridine system. princeton.edunih.gov
StericBulky group on Pyridine NCan block C2/C6 positions, directing reactions to the C3/C5 positions. uni-regensburg.de
StericBulky NucleophileCan alter the regioselectivity of nucleophilic aromatic substitution on fluoropyridines. researchgate.net

The relative positions of the methylamino and sulfonic acid groups on the pyridine ring are fundamental to the compound's reactivity.

The reactivity of the pyridine ring is highly dependent on the position. Generally, nucleophilic substitution is favored at the 2- and 4-positions, while electrophilic substitution tends to occur at the 3-position. wikipedia.org Therefore, moving the sulfonic acid group from the 3-position to the 2- or 4-position would significantly alter the molecule's susceptibility to different types of reactions.

For example, a sulfonic acid group at the 4-position would be more susceptible to nucleophilic displacement than one at the 3-position. Conversely, having the methylamino group at the 3-position instead of the 4-position would change its electronic influence on the ring. At the 3-position, the amino group cannot donate electrons into the pyridine nitrogen via resonance, which would decrease the nitrogen's basicity and nucleophilicity compared to the 4-substituted isomer. The inherent reactivity patterns of the pyridine core mean that positional isomers of this compound would not just be structurally different but would likely exhibit distinct chemical behaviors and require different synthetic strategies. nih.gov

Mechanistic Investigations of Derivative Transformations

The transformations of derivatives of this compound predominantly involve nucleophilic aromatic substitution (SNAr) at the C4 position of the pyridine ring. These reactions are fundamental to the synthesis of a diverse range of analogues with varied biological activities. Mechanistic investigations into these transformations, while not always exhaustive for this specific scaffold, can be understood through a combination of kinetic studies, theoretical calculations, and analogy to well-understood pyridine SNAr reactions.

The primary route for derivatization involves the displacement of a leaving group, typically a halogen like chlorine, from the C4 position of a pyridine-3-sulfonamide (B1584339) precursor by a nucleophile. The general mechanism for this transformation is the SNAr pathway, which is characteristic for electron-deficient aromatic and heteroaromatic systems.

Nucleophilic Aromatic Substitution (SNAr) Mechanism

The SNAr mechanism for the transformation of 4-chloro-pyridine-3-sulfonamide derivatives with an amine nucleophile, such as methylamine (B109427), generally proceeds through a two-step addition-elimination sequence.

Step 1: Nucleophilic Attack and Formation of the Meisenheimer Complex

The reaction is initiated by the attack of the nucleophile (e.g., an amine) at the electron-deficient C4 carbon of the pyridine ring. This carbon is activated towards nucleophilic attack by the electron-withdrawing effects of the adjacent ring nitrogen and the sulfonyl group at the C3 position. This initial attack is typically the rate-determining step of the reaction. It leads to the formation of a resonance-stabilized, anionic intermediate known as a Meisenheimer complex.

The stability of the Meisenheimer complex is a crucial factor in the reaction's progress. The negative charge is delocalized over the electron-withdrawing groups and the pyridine ring, which helps to lower the activation energy of this step. For pyridine derivatives, the ring nitrogen plays a significant role in stabilizing this intermediate.

Step 2: Elimination of the Leaving Group

In the second, faster step, the aromaticity of the pyridine ring is restored by the expulsion of the leaving group (e.g., a chloride ion). This results in the formation of the final substituted product.

Kinetic and Theoretical Studies on Analogous Systems

While specific kinetic data for the reaction of 4-chloropyridine-3-sulfonamide with methylamine is not extensively reported in the literature, studies on similar systems provide valuable insights. For instance, kinetic investigations of the reactions of 2-methoxy-3-nitropyridine (B1295690) and 2-methoxy-5-nitropyridine (B154726) with secondary amines have shown that the reactions proceed via a standard SNAr mechanism where the first step is rate-determining. researchgate.net The Brønsted-type plots for these reactions are linear, which is a characteristic feature of this mechanism. researchgate.net

Furthermore, theoretical studies using Density Functional Theory (DFT) on related heterocyclic systems, such as 2,4-dichloroquinazoline, have been employed to predict the regioselectivity of nucleophilic attack. These calculations have shown that the carbon at the 4-position is more susceptible to nucleophilic attack due to a higher LUMO coefficient and a lower activation energy for the formation of the corresponding Meisenheimer complex. mdpi.com This provides a theoretical basis for the observed regioselectivity in the synthesis of 4-amino substituted derivatives.

The table below summarizes the key mechanistic aspects of the transformation of 4-chloro-pyridine-3-sulfonamide derivatives.

Mechanistic AspectDescriptionSupporting Evidence (from analogous systems)
Reaction Type Nucleophilic Aromatic Substitution (SNAr)General mechanism for electron-deficient pyridines.
Key Intermediate Meisenheimer ComplexFormation of a resonance-stabilized anionic intermediate.
Rate-Determining Step Nucleophilic attack and formation of the Meisenheimer complex.Linear Brønsted-type plots in related pyridine systems. researchgate.net
Regioselectivity Preferential substitution at the C4 position.DFT calculations showing lower activation energy for C4 attack. mdpi.com

Influence of Reaction Conditions

The transformation of 4-halopyridine-3-sulfonamide derivatives is influenced by several factors:

Nucleophile: The nature of the amine nucleophile affects the reaction rate. More basic and less sterically hindered amines generally react faster.

Solvent: The reaction is often carried out in polar aprotic solvents like DMF or DMSO, which can solvate the cationic species and facilitate the reaction. However, greener solvent systems are also being explored. nih.gov

Temperature: Higher temperatures are often employed to increase the reaction rate, especially with less reactive nucleophiles.

Base: The presence of a non-nucleophilic base may be used to scavenge the acid (e.g., HCl) formed during the reaction, driving the equilibrium towards the products.

Advanced Analytical and Separation Methodologies

Chromatographic Techniques for Analysis and Purification

Chromatography stands as a cornerstone for the separation and analysis of 4-(Methylamino)pyridine-3-sulfonic acid, offering a range of techniques that can be tailored to the compound's specific physicochemical properties.

High-Performance Liquid Chromatography (HPLC) with Diverse Stationary Phases

High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for the analysis of non-volatile and thermally labile compounds like this compound. The choice of stationary phase is critical for achieving optimal separation.

Due to the polar nature of this compound, arising from the sulfonic acid and methylamino groups, several HPLC modes can be considered. Reversed-phase (RP) HPLC is a common starting point, although the high polarity of the analyte may lead to poor retention on traditional C18 columns. To address this, alternative stationary phases or mobile phase modifications are often necessary.

One approach involves the use of mixed-mode chromatography , which combines reversed-phase and ion-exchange functionalities on a single stationary phase. sielc.com This allows for simultaneous interaction based on both the hydrophobic pyridine (B92270) ring and the ionic sulfonic acid and amino groups, leading to enhanced retention and selectivity. For instance, a column with both C18 and anion-exchange or cation-exchange ligands could be effective.

Another strategy is hydrophilic interaction liquid chromatography (HILIC) , which is well-suited for highly polar compounds. In HILIC, a polar stationary phase (e.g., silica (B1680970), or silica bonded with polar functional groups) is used with a mobile phase containing a high concentration of a non-polar organic solvent and a small amount of aqueous buffer. This creates a water-enriched layer on the stationary phase, into which the polar analyte can partition, leading to retention.

For the analysis of related aminopyridine isomers, methods have been developed that utilize hydrogen-bonding interactions with specific stationary phases, such as those based on SHARC 1 columns. sielc.com The mobile phase composition, including the ratio of acetonitrile (B52724) and methanol, as well as the presence of additives like formic acid and ammonium (B1175870) formate (B1220265), can be optimized to fine-tune the separation. sielc.com Such an approach could be adapted for the separation of this compound from its potential isomers or impurities.

Table 1: Hypothetical HPLC Parameters for the Analysis of this compound

ParameterReversed-Phase HPLCHILICMixed-Mode Chromatography
Column C18 (e.g., 250 mm x 4.6 mm, 5 µm)HILIC (e.g., 150 mm x 4.6 mm, 3 µm)Mixed-Mode (e.g., 100 mm x 3.2 mm, 5 µm)
Mobile Phase A 0.1% Formic acid in Water10 mM Ammonium formate in Water, pH 3.020 mM Ammonium acetate (B1210297) in Water
Mobile Phase B AcetonitrileAcetonitrileAcetonitrile/Methanol (1:1)
Gradient 5% B to 95% B in 20 min95% B to 60% B in 15 min10% B to 80% B in 25 min
Flow Rate 1.0 mL/min1.0 mL/min0.8 mL/min
Column Temp. 30 °C35 °C30 °C
Detection UV at 254 nmUV at 254 nm / MSUV at 254 nm / MS

This table presents hypothetical parameters based on common practices for similar compounds and should be optimized for specific applications.

Gas Chromatography (GC) Coupled with Mass Spectrometry (MS)

Gas Chromatography (GC) is a powerful technique for the separation of volatile compounds. However, this compound is a non-volatile salt, making direct GC analysis challenging. To overcome this, derivatization is required to convert the analyte into a more volatile and thermally stable form.

A potential derivatization strategy involves the esterification of the sulfonic acid group and the acylation or silylation of the amino group. For instance, reaction with an alcohol in the presence of an acid catalyst could form a sulfonate ester, while subsequent reaction with a silylating agent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) would derivatize the amino group.

Alternatively, pyrolysis-GC-MS has been used for the characterization of sulfonated azo dyes and aromatic amines. researchgate.net This technique involves the thermal decomposition of the sample in an inert atmosphere, followed by the separation and identification of the resulting volatile fragments by GC-MS. While destructive, this method could provide structural information about the parent compound. researchgate.net

The analysis of genotoxic impurities like ethane (B1197151) sulfonic acid esters in pharmaceutical substances has been successfully performed using GC-MS/MS, highlighting the sensitivity of this technique for related sulfonated compounds after appropriate sample preparation. shimadzu.com

Table 2: Potential GC-MS Derivatization and Analysis Parameters for this compound

ParameterValue
Derivatization Agent BSTFA with 1% TMCS (for silylation) / Methanolic HCl (for esterification)
Reaction Conditions 70°C for 30 minutes
GC Column DB-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent
Injector Temperature 250 °C
Oven Program 100 °C (2 min hold), ramp at 10 °C/min to 280 °C (5 min hold)
Carrier Gas Helium at 1.0 mL/min
MS Ionization Electron Ionization (EI) at 70 eV
Mass Range 50-500 amu

This table outlines a potential derivatization and GC-MS method that would require significant development and validation.

Ion Chromatography for Sulfonate Detection

Ion chromatography (IC) is an ideal technique for the direct determination of ionic species, including the sulfonate group of this compound. This method separates ions based on their affinity for an ion-exchange stationary phase.

For the analysis of the anionic sulfonate group, an anion-exchange column would be employed. The mobile phase would typically consist of an aqueous carbonate/bicarbonate or hydroxide (B78521) eluent. Suppressed conductivity detection is commonly used in IC, as it reduces the background conductivity of the eluent, thereby enhancing the sensitivity for the analyte ions.

Ion-exchange chromatography with suppressed conductivity detection is a well-established method for determining amines at various concentrations. thermofisher.com While this is typically for cationic amines, the principle can be applied to the anionic sulfonate. Furthermore, ion-pair chromatography, a variation of reversed-phase HPLC where an ion-pairing reagent is added to the mobile phase, can be used to separate enantiomeric amines and could be adapted for the separation of ionic compounds like this compound. nih.gov

Electrophoretic Separation Techniques

Electrophoretic techniques separate molecules based on their differential migration in an electric field. These methods are particularly well-suited for the analysis of charged species like this compound.

Capillary Electrophoresis (CE) offers high resolution, short analysis times, and requires only a small amount of sample. In its capillary zone electrophoresis (CZE) mode, ions are separated based on their charge-to-size ratio. Given that this compound is zwitterionic over a certain pH range, its electrophoretic mobility will be highly dependent on the pH of the background electrolyte (BGE).

By carefully selecting the pH of the BGE, the net charge of the molecule can be manipulated to optimize separation from other components. For instance, at a low pH, the amino group will be protonated, and the sulfonic acid group will be deprotonated, resulting in a zwitterionic species with a specific net charge. At a higher pH, the amino group may be neutral while the sulfonic acid remains deprotonated, leading to a net negative charge.

Methods for the analysis of various anions, including organic acids and amino acids, have been developed using CZE with indirect UV detection. nih.gov Such a universal method for anion analysis could be readily applied to this compound. nih.gov

Spectrophotometric Quantification and Detection Methods

Spectrophotometric methods are valuable for the quantification of this compound, particularly when a chromophore is present in the molecule. The pyridine ring in the compound absorbs ultraviolet (UV) light, providing a basis for its detection and quantification.

A simple UV-Vis spectrophotometer can be used to measure the absorbance of a solution containing the compound at its wavelength of maximum absorbance (λmax). A calibration curve can be constructed by plotting the absorbance of a series of standard solutions of known concentrations against their respective concentrations. The concentration of an unknown sample can then be determined from this curve.

For more complex mixtures, spectrophotometric methods can be coupled with separation techniques like HPLC, where a UV-Vis detector is used to quantify the analyte as it elutes from the column.

Furthermore, spectrofluorimetric methods have been developed for the determination of related aminopyridine impurities in pharmaceutical ingredients. nih.gov These methods are often highly sensitive and selective. If this compound exhibits native fluorescence or can be derivatized with a fluorescent tag, spectrofluorimetry could offer a highly sensitive quantification method. nih.govsciforum.net

Non Biological and Material Science Applications of 4 Methylamino Pyridine 3 Sulfonic Acid and Its Derivatives

Role as a Chemical Building Block and Intermediate in Organic Synthesis

The structure of 4-(methylamino)pyridine-3-sulfonic acid, featuring reactive amine, pyridine (B92270), and sulfonic acid functionalities, makes it a valuable precursor and intermediate in the synthesis of more complex molecules. The strategic positioning of these groups allows for a variety of chemical modifications, rendering it a versatile building block for creating a diverse range of organic compounds.

The pyridine-3-sulfonic acid core is a common starting point for the synthesis of various substituted pyridine derivatives. For instance, related compounds such as 4-chloropyridine-3-sulfonamide (B47618) hydrochloride can be reacted with amines like 3-methylaniline to produce 4-(3'-methylphenyl)amino-3-pyridinesulfonamide. chemicalbook.com This highlights the potential of the 4-amino group in this compound to undergo similar nucleophilic substitution reactions, allowing for the introduction of a wide array of functional groups.

Furthermore, the synthesis of 4-amino-pyridinium-3-sulfonate monohydrate has been achieved through the reaction of 4-aminopyridine (B3432731) with oleum (B3057394), demonstrating the feasibility of sulfonation of the pyridine ring to introduce the sulfonic acid group. nih.gov The presence of the methylamino group in the target compound is expected to influence the regioselectivity of further electrophilic aromatic substitution reactions on the pyridine ring. pharmaguideline.com

The sulfonic acid group itself can be transformed into other functional groups, such as sulfonamides or sulfonyl chlorides, which are key intermediates in the synthesis of various organic molecules. The conversion of sulfonic acids to sulfonyl chlorides, typically using reagents like phosphorus pentachloride, opens up pathways to a broad class of sulfonamide derivatives. rasayanjournal.co.in These sulfonamides can then be further functionalized. For example, a series of novel 4-substituted-N-(phenylcarbamoyl)-3-pyridinesulfonamides have been synthesized from 4-substituted pyridine-3-sulfonamides. researchgate.net

The versatility of the pyridine-sulfonic acid scaffold is also evident in the construction of heterocyclic systems. For example, metal-organic frameworks incorporating sulfonic acid tags, such as Co-MOF-71/imidazole/SO3H, have been utilized as catalysts in the synthesis of complex heterocyclic structures like pyrazolo[3,4-b]pyridines. nih.govresearchgate.net This suggests that this compound could serve as a ligand in the formation of such catalytically active coordination compounds.

Table 1: Examples of Reactions Utilizing Pyridine-Sulfonic Acid Scaffolds

Starting MaterialReagent(s)ProductApplication of ProductReference
4-Chloropyridine-3-sulfonamide hydrochloride3-Methylaniline4-(3'-Methylphenyl)amino-3-pyridinesulfonamideIntermediate for Torasemide chemicalbook.com
4-AminopyridineOleum4-Amino-pyridinium-3-sulfonate monohydrateZwitterionic compound nih.gov
6-Aminopyridine-3-sulfonic acidPCl5, POCl36-Aminopyridine-3-sulfonyl chlorideIntermediate for sulfonamides rasayanjournal.co.in
4-Substituted pyridine-3-sulfonamidesAryl isocyanates4-Substituted-N-(phenylcarbamoyl)-3-pyridinesulfonamidesPotential anticancer agents researchgate.net

Catalytic Applications, including Organocatalysis and Phase-Transfer Catalysis

The bifunctional nature of this compound, containing both a Lewis basic site (the pyridine nitrogen and methylamino group) and a Brønsted acidic site (the sulfonic acid group), suggests its potential as a catalyst in various organic reactions.

The sulfonic acid group imparts strong Brønsted acidity, similar to other sulfonic acid-functionalized materials that are known to be effective catalysts. nih.govresearchgate.net For instance, the related compound 3-methylpyridine-4-sulfonic acid has been proposed as a potential catalyst for reactions such as aldol (B89426) condensation and esterification. smolecule.com This catalytic activity stems from the proton-donating ability of the sulfonic acid group.

Furthermore, sulfonic acid-functionalized ionic liquids with pyridinium (B92312) cations have been investigated for their Brønsted acidity and have shown catalytic activity in various reactions. researchgate.netresearchgate.netbit.edu.cn The acidity of these systems can be tuned by altering the anion, which in turn affects their catalytic performance. researchgate.netbit.edu.cn This suggests that derivatives of this compound could be designed to act as tunable organocatalysts. The presence of the basic pyridine ring in conjunction with the acidic sulfonic acid could lead to synergistic catalytic effects, enabling the activation of both electrophilic and nucleophilic species in a reaction.

In the context of phase-transfer catalysis, which facilitates reactions between reactants in immiscible phases, the zwitterionic nature of this compound could be advantageous. youtube.com Phase-transfer catalysts typically possess both hydrophilic and lipophilic properties, allowing them to transport a reactant from an aqueous phase to an organic phase. While not a conventional quaternary ammonium (B1175870) or phosphonium (B103445) salt, the ionic nature of the zwitterion could potentially allow it to act as a phase-transfer catalyst in certain systems, particularly where the reaction is sensitive to pH. Temperature-controlled phase-transfer catalysis is an innovative approach that simplifies catalyst recovery, and the development of novel catalysts is a continuous area of research. acs.org

Potential in Polymer Chemistry and Functional Materials

The dual functionality of this compound makes it an attractive candidate for incorporation into polymers and functional materials, imparting specific properties such as proton conductivity, thermal stability, and responsiveness to external stimuli.

The sulfonic acid group is a well-known functional group for creating proton-conducting materials. Porous coordination polymers and metal-organic frameworks (MOFs) containing sulfonic acid groups have been synthesized and shown to exhibit high proton conductivity. rsc.org These materials are of interest for applications in fuel cells and other electrochemical devices. The pyridine and amino moieties of this compound could act as ligand sites for the construction of such frameworks. nih.govresearchgate.netnih.gov Similarly, pyridine-functionalized poly(sulfone)s have been investigated for their use in proton exchange membranes. researchgate.net

The zwitterionic nature of the compound is also of significant interest in material science. Polymers containing zwitterionic groups, such as sulfobetaines, are known for their excellent anti-fouling properties, which prevent the non-specific adsorption of proteins and other biomolecules. acs.org These materials are synthesized by reacting monomeric tertiary bases, like vinylpyridine, with sultones. acs.org By analogy, it is conceivable that derivatives of this compound could be designed as functional monomers for the synthesis of novel zwitterionic polymers with applications in biomedical devices and coatings.

Furthermore, the incorporation of responsive functional groups into polymers can lead to "smart" materials that change their properties in response to environmental changes. For example, boronic acid-containing polymers can form hydrogels that respond to changes in pH and the presence of glucose. researchgate.net The pH-responsive nature of the amino and sulfonic acid groups in this compound could be exploited to create novel pH-responsive polymers and hydrogels.

Table 2: Potential Applications in Polymer and Material Science

Material TypeRelevant Functional GroupsPotential ApplicationReference (Analogous Systems)
Proton Exchange MembranesPyridine, Sulfonic AcidFuel Cells researchgate.net
Porous Coordination Polymers/MOFsPyridine, Amino, Sulfonic AcidProton Conduction, Catalysis nih.govresearchgate.netrsc.orgnih.gov
Anti-fouling SurfacesZwitterion (Amino and Sulfonate)Biomedical Coatings acs.org
pH-Responsive PolymersAmino, Sulfonic AcidSmart Hydrogels, Drug Delivery researchgate.net

Utilization as a Buffer System or pH Modulator in Chemical Processes

The zwitterionic character of this compound, arising from the presence of both an acidic sulfonic acid group and a basic amino/pyridine functionality, makes it a potential candidate for use as a buffer or pH modulator in a variety of chemical processes.

Zwitterionic compounds, often referred to as "Good's buffers," are widely used in biochemical and biological research due to their ability to maintain a stable pH in a specific range. medkoo.comfishersci.com These buffers, such as HEPES and MOPSO, often contain sulfonic acid and amino groups. medkoo.comfishersci.com The pKa of the amino group in such compounds is influenced by the proximity of the electron-withdrawing sulfonic acid group. nih.govnih.gov In aminomethanesulfonic acids, the pKa of the ammonium ion is significantly lower than in related compounds with a longer carbon chain between the functional groups. nih.gov The reaction of 4-aminopyridine with oleum has been shown to yield a hydrated zwitterion, 4-amino-pyridinium-3-sulfonate monohydrate, confirming the zwitterionic nature of such compounds. nih.gov

The amphoteric nature of related compounds like 3-methylpyridine-4-sulfonic acid, which possesses both a basic pyridine nitrogen and an acidic sulfonic acid group, leads to complex acid-base equilibria that are dependent on the solution conditions. smolecule.com This property is crucial for a compound to act as a buffer over a specific pH range.

Environmental Chemistry and Degradation Studies of 4 Methylamino Pyridine 3 Sulfonic Acid

Photochemical Degradation Pathways and Photostability Assessment

There is currently no published research on the photochemical degradation pathways or the photostability of 4-(Methylamino)pyridine-3-sulfonic acid. The susceptibility of a chemical to degradation by sunlight is a critical factor in determining its persistence in surface waters and the upper layers of soil. General principles of photochemistry suggest that aromatic compounds, particularly those with heteroatoms and auxochromic groups like amino functions, can absorb UV radiation, potentially leading to photodegradation. However, without experimental data, the specific reactions, quantum yields, and half-life of this compound under various light conditions remain unknown.

Chemical Stability under Varying Environmental Conditions (e.g., pH, temperature, oxidative stress)

Detailed studies on the chemical stability of this compound under different environmental conditions are not available in the current scientific literature. The stability of a compound with respect to factors such as pH, temperature, and the presence of oxidizing agents determines its persistence and transformation in different environmental compartments.

While the pyridine (B92270) ring itself is relatively stable, the presence of both a methylamino group and a sulfonic acid group suggests that the compound's stability could be pH-dependent. wikipedia.org The amino group can be protonated at low pH, and the sulfonic acid group will be deprotonated over a wide pH range, which can influence the molecule's electronic properties and reactivity. wikipedia.org However, specific data on hydrolysis rates, thermal degradation, and reactions with common environmental oxidants (e.g., hydroxyl radicals, ozone) are required for a comprehensive stability assessment.

To illustrate the type of data that is needed, the following table indicates the parameters for which no information could be found:

Environmental ConditionStability ParameterFinding
pH Hydrolysis Rate (t½) at various pH levels (e.g., 4, 7, 9)No data available
Temperature Thermal Degradation Profile (e.g., degradation products, rate constants)No data available
Oxidative Stress Reactivity with Reactive Oxygen Species (e.g., •OH, O₃)No data available

Investigation of By-product Formation and Environmental Fate

Without degradation studies, the identity and environmental fate of any potential by-products of this compound remain entirely speculative. The degradation of complex organic molecules can lead to the formation of transformation products that may be more or less toxic and persistent than the parent compound. For example, degradation could potentially cleave the methylamino group, hydroxylate the pyridine ring, or modify the sulfonic acid moiety. The environmental fate of such by-products, including their mobility, bioavailability, and further degradation, is a critical area for future research.

Biotransformation and Abiotic Degradation Mechanisms

No studies have been published detailing the biotransformation or abiotic degradation mechanisms of this compound. The biodegradation of pyridine and its derivatives is known to be a significant environmental process, often initiated by microbial enzymes. researchgate.nettandfonline.comresearchgate.netnih.gov The rate and pathway of biodegradation are highly dependent on the nature and position of the substituents on the pyridine ring. researchgate.nettandfonline.comnih.gov For instance, aminopyridines and sulfonated aromatics can be utilized by certain microorganisms. wikipedia.orgnih.govuni-konstanz.denih.gov

Potential biotic degradation pathways could involve initial hydroxylation of the pyridine ring, N-demethylation, or desulfonation. uni-konstanz.denih.govnih.govasm.orgacs.orgnih.govnih.gov Abiotic degradation mechanisms, aside from photolysis, could include hydrolysis or reactions with naturally occurring minerals, but no such data exists for this specific compound.

A summary of the missing information on degradation mechanisms is presented below:

Degradation TypeSpecific MechanismResearch Findings
Biotransformation Aerobic microbial degradation pathwaysNo data available
Anaerobic microbial degradation pathwaysNo data available
Key microbial species involvedNo data available
Identified metabolitesNo data available
Abiotic Degradation Hydrolysis under environmental conditionsNo data available
Redox reactions with mineralsNo data available

Conclusion and Future Research Perspectives

Summary of Current Research Gaps and Challenges

A thorough review of the existing scientific literature reveals that dedicated research into 4-(Methylamino)pyridine-3-sulfonic acid is sparse. The primary challenges and research gaps are foundational, beginning with its basic chemical synthesis and characterization.

Synthetic Methodologies: A significant challenge lies in the development of efficient, scalable, and regioselective synthetic routes. The synthesis of substituted pyridine (B92270) sulfonic acids often requires harsh conditions, such as high-temperature sulfonation, which can lead to low yields and the formation of multiple isomers. google.com For instance, the industrial production of the parent pyridine-3-sulfonic acid has historically involved high energy costs and ecologically challenging processes. google.com While methods exist for producing related compounds like 4-aminopyridine-3-sulfonic acid and various aminopyridine sulfonyl chlorides, a well-optimized and accessible synthesis specifically for the 4-methylamino derivative is not documented in peer-reviewed literature. rasayanjournal.co.in This represents a critical gap that hinders further investigation.

Physicochemical and Structural Characterization: There is a notable absence of comprehensive data on the physicochemical properties of this compound. Fundamental parameters such as pKa values, solubility profiles, stability under various conditions, and detailed spectroscopic data (NMR, IR, Mass Spectrometry) are not readily available. Furthermore, no crystal structure has been reported, which is essential for understanding its three-dimensional conformation and intermolecular interactions. nih.gov This lack of basic characterization is a major barrier to exploring its potential applications.

Biological Activity Screening: While numerous 4-substituted pyridine-3-sulfonamide (B1584339) derivatives have been synthesized and evaluated as potent inhibitors of enzymes like carbonic anhydrase, the parent sulfonic acid has been overlooked. nih.govmdpi.com There is a complete lack of data regarding the biological activity of this compound itself. Its potential as a bioactive molecule or as a key intermediate for more complex pharmaceutical agents remains an open question.

Identification of Emerging Research Areas and Potential Breakthroughs

Despite the current gaps, the unique structural features of this compound—a pyridine ring, a secondary amine, and a sulfonic acid group—suggest several promising avenues for future research.

Scaffold for Novel Pharmaceutical Agents: The most immediate area of interest is in medicinal chemistry. The pyridine-3-sulfonamide scaffold is a well-established pharmacophore for carbonic anhydrase inhibitors, which are used to treat conditions like glaucoma and have shown potential as anticancer agents. nih.gov The 4-methylamino substituent could offer a unique vector for modifying solubility, cell permeability, and binding affinity within the enzyme's active site. A potential breakthrough would be the discovery that this compound, or its simple derivatives, exhibits high selectivity for specific carbonic anhydrase isoforms, such as the tumor-associated hCA IX and hCA XII. nih.gov

Development of Organocatalysts: The parent compound, 4-(Methylamino)pyridine (B57530) , is a known nucleophilic catalyst. sigmaaldrich.com The introduction of a sulfonic acid group at the 3-position would create a zwitterionic molecule with both acidic and basic/nucleophilic centers. This bifunctionality could be harnessed to develop novel organocatalysts for a variety of chemical transformations, potentially enabling reactions in environmentally benign solvents like water.

Advanced Chemical Intermediates: Pyridine-3-sulfonic acid is a valuable intermediate in the synthesis of pharmaceuticals like Vonoprazan Fumarate. nbinno.com Investigating the utility of this compound as a building block for complex molecular architectures could lead to breakthroughs in synthesizing new classes of drugs or functional molecules. Its distinct substitution pattern could provide access to novel chemical space that is currently inaccessible with simpler building blocks.

Interdisciplinary Research Opportunities in Chemical Biology and Materials Science

The multifaceted nature of this compound makes it an ideal candidate for exploration at the interface of chemistry, biology, and materials science.

Chemical Biology: Beyond its potential as a drug candidate, the compound could serve as a valuable tool in chemical biology. If found to be a selective enzyme inhibitor, it could be developed into a chemical probe to study the physiological and pathological roles of its target protein. The methylamino group provides a convenient handle for attaching fluorescent tags, biotin, or photo-crosslinking agents, facilitating pull-down assays to identify new protein binding partners or to map active sites.

Materials Science: The zwitterionic character of this compound opens up intriguing possibilities in materials science.

Functional Polymers: It could be utilized as a functional monomer in polymerization reactions. The resulting polymers would possess pendant groups that could be used for post-polymerization modification, ion exchange, or to impart specific surface properties. Polymers incorporating this moiety could find applications as proton exchange membranes in fuel cells, hydrogels, or specialty coatings.

Self-Assembling Systems: The combination of an aromatic ring, a hydrogen-bond-donating sulfonic acid, and a hydrogen-bond-accepting amine/pyridine nitrogen could drive the self-assembly of this molecule into ordered supramolecular structures. These structures could exhibit interesting properties for applications in crystal engineering or the development of "smart" materials that respond to stimuli like pH.

Surface Modification: The compound could be used to modify the surfaces of materials like silica (B1680970) or metal oxides. The sulfonic acid group can form strong bonds with surfaces, while the pyridine and methylamino groups would be exposed, altering the surface chemistry to control wettability, adhesion, or to create sites for catalysis.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.